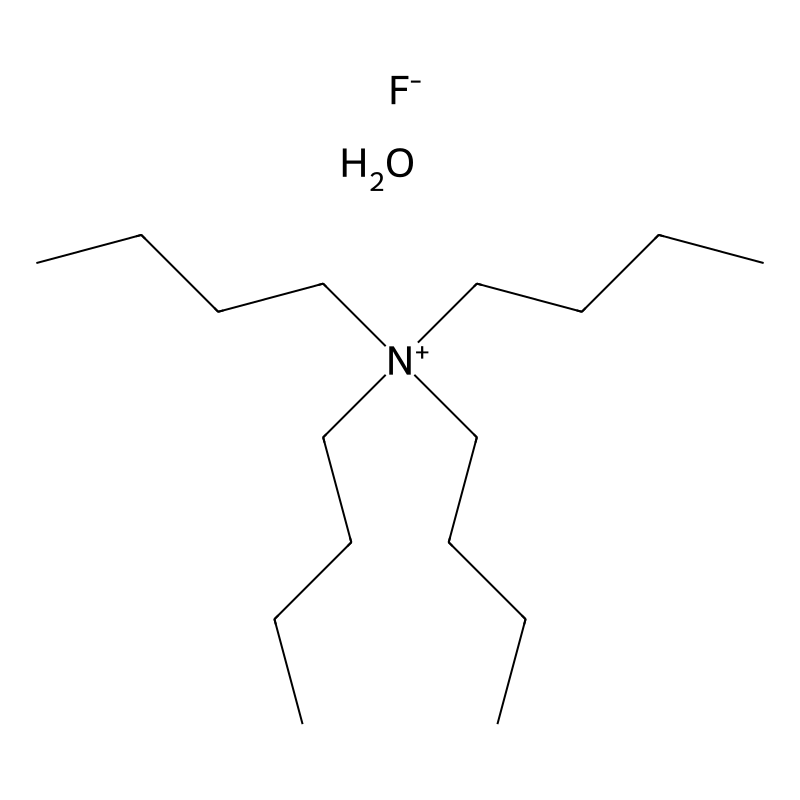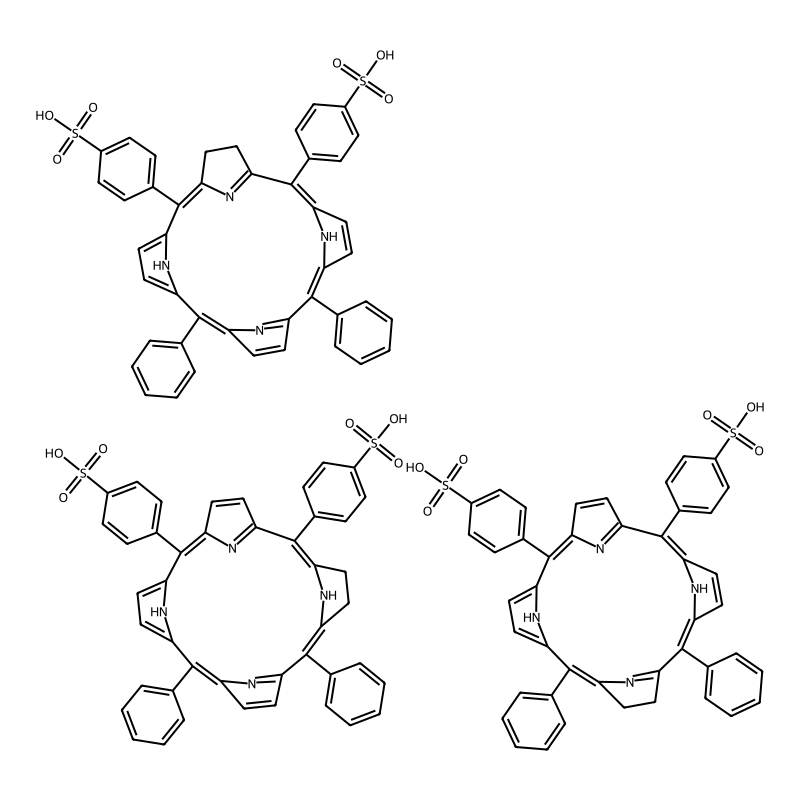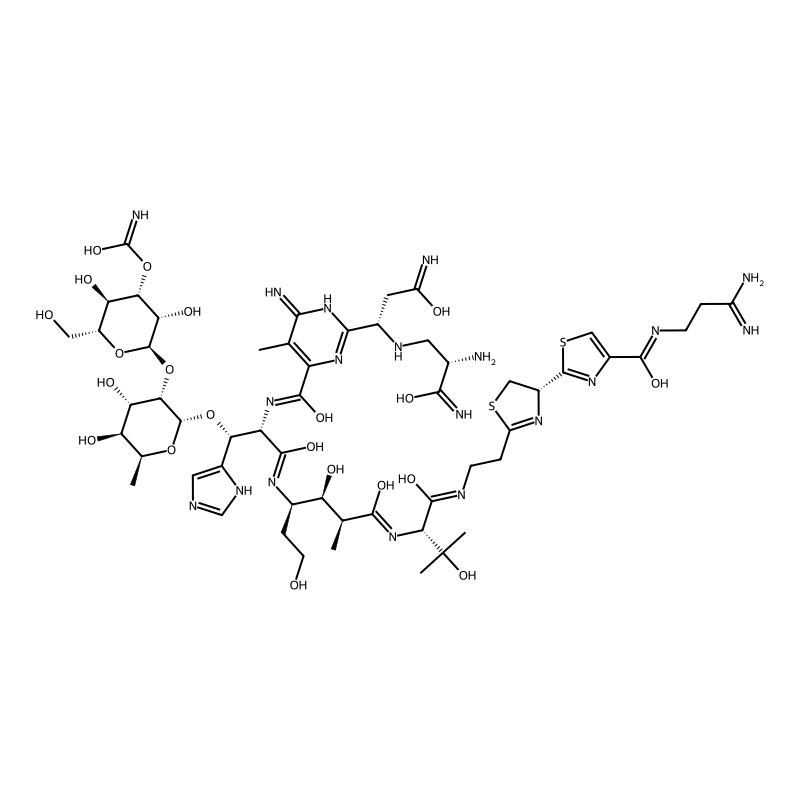Tetrabutylammonium fluoride hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
TBAF is a versatile reagent in organic synthesis, employed in numerous reactions, including:
- Deprotection: TBAF efficiently cleaves silyl ether protecting groups, which are commonly used to mask hydroxyl groups during organic synthesis. This allows for the controlled unmasking of the hydroxyl group at the desired stage of the synthesis .
- Nucleophilic substitution: TBAF can act as a nucleophilic fluoride source in substitution reactions, replacing other leaving groups like chloride or bromide with fluorine. This is particularly useful for introducing fluorine atoms into organic molecules, which can modify their physical and chemical properties .
- Elimination reactions: TBAF can promote the elimination of small molecules like water or alcohols from organic substrates, leading to the formation of double or triple bonds. This is valuable in creating specific functionalities within organic molecules .
Catalysis
TBAF can function as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases like water and organic solvents. This enables reactions to occur that would otherwise be hindered by the limited solubility of reactants in a single phase .
Other Applications
Beyond organic synthesis and catalysis, TBAF finds applications in various scientific research fields, including:
- Material science: TBAF can be used in the synthesis of specific materials like fluorinated polymers or nanoparticles .
- Medicinal chemistry: TBAF can be involved in the synthesis of fluorinated drugs or drug candidates, as the incorporation of fluorine atoms can often enhance their potency or metabolic stability .
Tetrabutylammonium fluoride hydrate is a quaternary ammonium salt with the chemical formula . It is commonly encountered as a white solid or yellow solid, typically in its trihydrate form, which contains three water molecules per molecule of tetrabutylammonium fluoride. This compound is known for its role as a source of fluoride ions in organic synthesis, particularly in non-aqueous solvents, where it serves various functions including acting as a deprotecting agent for silyl ethers and facilitating nucleophilic fluorination reactions .
TBAF is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation.
- Skin and Eye Contact: TBAF can cause severe burns and irritation. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling TBAF.
- Inhalation: Exposure to TBAF fumes can irritate the respiratory tract. Ensure proper ventilation when working with TBAF.
- Chronic Exposure: Chronic exposure to TBAF may cause health problems such as kidney damage.
- Deprotection of Silyl Ethers: Tetrabutylammonium fluoride hydrate is often used to remove silyl protecting groups from alcohols and phenols, converting them back to their corresponding functional groups.
- Nucleophilic Fluorination: It can be utilized in nucleophilic fluorination reactions, where fluoride ions attack carbon centers to introduce fluorine into organic molecules.
- Formation of Carbanions: In reactions involving silicon-containing compounds, tetrabutylammonium fluoride can generate carbanions that are useful intermediates for further chemical transformations .
Tetrabutylammonium fluoride hydrate can be synthesized through several methods:
- Ion-Exchange Method: This method involves passing hydrofluoric acid through an ion-exchange resin followed by tetrabutylammonium bromide. The product is obtained by evaporating the water to yield an oil that can be further purified.
- Reaction with Hexafluorobenzene: Anhydrous tetrabutylammonium fluoride can also be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide under controlled conditions .
- Hydration of Anhydrous Salt: The anhydrous form can be hydrated to obtain tetrabutylammonium fluoride hydrate by simply adding water under specific conditions.
Tetrabutylammonium fluoride hydrate finds applications in various fields:
- Organic Synthesis: It is widely used as a reagent for deprotecting silyl ethers and facilitating nucleophilic fluorination.
- Phase Transfer Catalysis: The compound acts as a phase transfer catalyst in reactions where ionic compounds need to be transferred from one phase to another.
- Material Science: It can be employed in the synthesis of fluorinated materials and polymers due to its ability to introduce fluorine into organic structures .
Studies on the interactions of tetrabutylammonium fluoride hydrate with other compounds are crucial for understanding its reactivity and application scope. For example, its interaction with silyl ethers has been extensively documented, demonstrating its effectiveness in deprotecting these groups under mild conditions. Additionally, research into its behavior in various solvent systems reveals insights into solubility and reactivity patterns, particularly regarding the stability of the fluoride ion in non-aqueous environments .
Tetrabutylammonium fluoride hydrate shares similarities with several other quaternary ammonium salts and fluoride sources. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium bromide | Used as a phase transfer catalyst but lacks fluoride functionality. | |
| Tetraethylammonium fluoride | Smaller alkyl groups; less steric hindrance compared to tetrabutylammonium fluoride. | |
| Hexafluorobenzene | A non-ammonium compound; used in different chemical contexts but does not provide ammonium functionality. | |
| Tetrabutylphosphonium bromide | Similar quaternary structure but contains phosphorus instead of nitrogen. |
Tetrabutylammonium fluoride hydrate's distinctive feature lies in its ability to act as a source of highly reactive fluoride ions while maintaining stability in various organic solvents. Its versatility as both a reagent and a catalyst sets it apart from other similar compounds .
TBAF·xH₂O consists of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺), a fluoride anion (F⁻), and variable water molecules (typically 1–3). The molecular formula is C₁₆H₃₈FNO·xH₂O, with a molecular weight of 261.46 g/mol (anhydrous basis). Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 62–63°C | |
| Appearance | Yellow or white crystalline solid | |
| Solubility | Polar solvents (THF, DMSO, acetonitrile) | |
| Hygroscopicity | High (requires inert storage) |
The fluoride ion in TBAF·xH₂O exists in equilibrium with bifluoride (HF₂⁻) and hydroxide (OH⁻) species due to hydration, impacting its reactivity in aprotic solvents.
Historical Development in Synthetic Chemistry
Quaternary ammonium salts were first synthesized in 1916, but TBAF emerged later as a specialized reagent. Key milestones include:
- 1970s: Introduction as a desilylation agent for protecting groups like tert-butyldimethylsilyl (TBS).
- 1990s: Development of anhydrous TBAF via hexafluorobenzene and tetrabutylammonium cyanide reactions, addressing hydration challenges.
- 2000s–Present: Optimization of TBAF-mediated protocols for fluorination, cross-coupling, and polymer synthesis.
Notably, TBAF’s role in halichondrin B synthesis (2007) demonstrated its efficacy in multi-step deprotection without aqueous work-ups.
Significance in Chemical Research
TBAF·xH₂O enables transformative methodologies across disciplines:
- Organic Synthesis:
- Materials Science:
- Analytical Chemistry:
Recent studies highlight its role in synthesizing boron neutron capture therapy agents and pH-sensitive nanoparticles.








